molecular formula C16H12N2O7 B5711600 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid

5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid

Cat. No.: B5711600
M. Wt: 344.27 g/mol
InChI Key: PHDWSUOHFUVBFY-UHFFFAOYSA-N
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Description

5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of a benzene ring substituted with a methyl group, a nitro group, and an amido group, along with two carboxylic acid groups

Preparation Methods

The synthesis of 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by amide formation with benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid include other benzene derivatives with different substituents. For example:

  • 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
  • 4,4’-Dicarboxyazobenzene These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential uses.

Properties

IUPAC Name

5-[(3-methyl-4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-8-4-9(2-3-13(8)18(24)25)14(19)17-12-6-10(15(20)21)5-11(7-12)16(22)23/h2-7H,1H3,(H,17,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDWSUOHFUVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973121
Record name 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-27-1
Record name 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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